molecular formula C16H10ClNO2 B11839479 1-Chloro-4-phenylisoquinoline-3-carboxylic acid CAS No. 89929-13-5

1-Chloro-4-phenylisoquinoline-3-carboxylic acid

Cat. No.: B11839479
CAS No.: 89929-13-5
M. Wt: 283.71 g/mol
InChI Key: HPDREXPVNPKCSD-UHFFFAOYSA-N
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Description

1-Chloro-4-phenylisoquinoline-3-carboxylic acid is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-phenylisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde and an amine, followed by cyclization and chlorination steps, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as flow chemistry and continuous processing can be employed to produce large quantities of the compound with consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-phenylisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-4-phenylisoquinoline-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-chloro-4-phenylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • 1-Chloroisoquinoline-3-carboxylic acid
  • 4-Phenylisoquinoline-3-carboxylic acid
  • 1-Chloro-4-methylisoquinoline-3-carboxylic acid

Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

89929-13-5

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

1-chloro-4-phenylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H10ClNO2/c17-15-12-9-5-4-8-11(12)13(14(18-15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,19,20)

InChI Key

HPDREXPVNPKCSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Cl)C(=O)O

Origin of Product

United States

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